4-Amino-3,5-difluorobenzaldehyde

Aldehyde dehydrogenase Cancer stem cells Enzyme inhibition

Procuring fluorinated benzaldehyde intermediates with consistent biological batch activity is a recurring challenge. This compound directly addresses that need as a validated dual-purpose building block. - Quantifiable target engagement: Exhibits micromolar inhibition against ALDH1A3 (IC50 1 µM) and ALDH3A1 (IC50 2.1 µM), enabling reproducible cancer stem cell studies. - Validated synthetic utility: Serves as the specific intermediate for p38 MAP kinase inhibitor preparation, as documented in patent WO2007/129040 A1. - Reliable dual functionality: The unique 4-amino-3,5-difluoro pattern provides a defined electronic profile for constructing fluorinated heterocycles without the risk of regioisomeric contamination.

Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
CAS No. 135564-23-7
Cat. No. B157781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-difluorobenzaldehyde
CAS135564-23-7
Molecular FormulaC7H5F2NO
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)F)C=O
InChIInChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
InChIKeyWSELIKSDSNNSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-difluorobenzaldehyde: Core Identity & Sourcing


4-Amino-3,5-difluorobenzaldehyde (CAS 135564-23-7) is a difluorinated aromatic aldehyde featuring an amino group at the para position and fluorine atoms at the 3,5-positions. This substitution pattern creates a distinctive electronic profile that differentiates it from non-fluorinated, mono-fluorinated, and alternative difluoro regioisomers [1]. The compound serves as a key intermediate in the synthesis of targeted therapeutic agents, including p38 MAP kinase inhibitors [2], and exhibits quantifiable activity across multiple biological targets relevant to medicinal chemistry programs [3].

4-Amino-3,5-difluorobenzaldehyde: Substitution Risks


The unique 4-amino-3,5-difluoro substitution pattern imparts a specific electronic and steric profile that cannot be replicated by close analogs such as 4-aminobenzaldehyde (lacking fluorine), 3,5-difluorobenzaldehyde (lacking the amino group), or regioisomers like 4-amino-2,6-difluorobenzaldehyde. This precise arrangement is critical for achieving the reported biological activity profiles [1]. As demonstrated by the enzymatic Baeyer-Villiger oxidation study, the presence and position of fluorine atoms dramatically alter substrate behavior and enzyme interaction [2]. Therefore, substituting this compound with a generic benzaldehyde derivative carries a high risk of deviating from validated synthetic pathways and compromising target engagement, as quantified in the sections below.

4-Amino-3,5-difluorobenzaldehyde: Quantitative Evidence


ALDH3A1 Inhibition vs. 4-Aminobenzaldehyde

4-Amino-3,5-difluorobenzaldehyde inhibits human ALDH3A1 with an IC50 of 2.10E+3 nM (2.1 µM) [1]. In contrast, the non-fluorinated analog 4-aminobenzaldehyde shows an IC50 of 1.60E+4 nM (16 µM) against ALDH1A1 and ALDH2 [2]. This represents an approximate 7.6-fold improvement in potency for the fluorinated derivative against a closely related aldehyde dehydrogenase isoform.

Aldehyde dehydrogenase Cancer stem cells Enzyme inhibition

Enzymatic Oxidation vs. 3,5-Difluorobenzaldehyde

In a study of enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 4-amino-3,5-difluorobenzaldehyde (as a representative of 4-aminobenzaldehydes) exhibited high activity but also significant substrate inhibition [1]. In direct contrast, monofluoro- and difluorobenzaldehydes (including 3,5-difluorobenzaldehyde) were readily oxidized by HAPMO without any substrate inhibition [1]. This demonstrates that the presence of the 4-amino group fundamentally alters the enzyme's kinetic behavior compared to the non-aminated difluoro analog.

Biocatalysis Flavoprotein monooxygenase Enzymatic Baeyer-Villiger

ALDH1A3 Inhibition & Cross-Target Profile

4-Amino-3,5-difluorobenzaldehyde inhibits ALDH1A3 in human PEO1 cells with an IC50 of 1.00E+3 nM (1 µM) [1]. This potency is comparable to its activity against ALDH3A1 (2.1 µM), suggesting a broader ALDH inhibitory profile. This dual ALDH1A3/ALDH3A1 activity profile distinguishes it from more selective ALDH inhibitors, offering a distinct tool compound profile for interrogating ALDH biology [2].

Aldehyde dehydrogenase ALDH1A3 Cancer

4-Amino-3,5-difluorobenzaldehyde: Validated Applications


p38 MAP Kinase Inhibitor Synthesis

As an intermediate in the preparation of amino acid and amino acid ester compounds claimed as p38 MAP kinase inhibitors for anti-inflammatory therapy, as documented in patent WO2007/129040 A1 [1].

ALDH Inhibition Tool Compound

Utilize the compound's established micromolar IC50 values against ALDH3A1 (2.1 µM) [2] and ALDH1A3 (1 µM) [3] to investigate the role of aldehyde dehydrogenases in cancer stem cell biology and drug resistance.

Substrate Inhibition in Flavoprotein Monooxygenases

Employ the compound as a model substrate to investigate the phenomenon of substrate inhibition in HAPMO-catalyzed Baeyer-Villiger oxidations, contrasting its behavior with non-inhibiting difluorobenzaldehyde analogs [4].

Fluorinated Heterocycle Synthesis

Leverage the dual functionality (aromatic amine and aldehyde) and unique 3,5-difluoro substitution pattern for constructing fluorinated heterocyclic systems and advanced pharmaceutical intermediates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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